molecular formula C9H6F3IO3 B1387982 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1131614-66-8

3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No. B1387982
CAS RN: 1131614-66-8
M. Wt: 346.04 g/mol
InChI Key: ZUBLVRMZPQMTSS-UHFFFAOYSA-N
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Description

3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the molecular formula C9H6F3IO3 . It is a white to off-white powder or crystals .


Molecular Structure Analysis

The molecule contains a total of 22 bonds. There are 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 346.042 Da . It is a white to off-white powder or crystals .

Scientific Research Applications

Comprehensive Analysis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid Applications

3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid is a specialized chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a dedicated section.

Synthesis of Cyclic Hypervalent Iodine (III) Oxidants: This compound can be utilized in the synthesis of cyclic hypervalent iodine (III) oxidants. These oxidants serve as efficient organocatalysts and reagents for a multitude of reactions. They are particularly valuable due to their non-metallic, green oxidant properties and excellent recyclability .

Precursor for Organoiodine (III) Derivatives: It can act as a precursor for the preparation of other cyclic organoiodine (III) derivatives. Through solvolytic derivatization of the hydroxy group under mild conditions, it can reliably yield these derivatives, which are essential in various synthetic applications .

Metal-Free Organic Synthesis: The compound finds application in metal-free organic synthesis processes. It can facilitate reactions under mild conditions without the need for metal catalysts, which is a step towards greener and more sustainable chemistry .

Halogen Exchange Reactions: In halogen exchange reactions, this compound can be used to introduce iodine atoms into organic molecules. This is a critical step in the synthesis of more complex molecules, especially in pharmaceutical research and development .

Ullmann Coupling Reactions: It can be applied in Ullmann coupling reactions, which are pivotal for creating carbon-carbon bonds in organic chemistry. This process is instrumental in constructing complex molecular architectures .

Development of Non-Metallocene Complexes: The compound can be a key intermediate in the synthesis of non-metallocene complexes. These complexes are significant in the production of high molecular weight polymers and copolymers with controlled stereoselectivity .

Synthesis of Sterically Bulked Molecules: It serves as an intermediate for introducing steric bulk groups into molecules. This is particularly important in the design of catalysts and pharmaceutical agents that require specific spatial configurations for their activity .

Research in Green Chemistry: Lastly, the compound’s role in green chemistry cannot be understated. Its use in reactions that avoid hazardous substances and minimize environmental impact is a testament to its importance in sustainable scientific practices .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3-iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO3/c10-9(11,12)4-16-7-2-1-5(8(14)15)3-6(7)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBLVRMZPQMTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660981
Record name 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1131614-66-8
Record name 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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